molecular formula C18H11F3N4O2S B2804028 2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 1223921-36-5

2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2804028
CAS No.: 1223921-36-5
M. Wt: 404.37
InChI Key: PSZDSIGDZZRLID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-oxo-8-thia-3,5,10-triazatricyclo[74002,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound with a unique structure that includes a triazatricyclo framework and a trifluoromethylphenyl group

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound is a relatively new entity and research is ongoing to identify its specific targets and their roles .

Mode of Action

It is known that the compound interacts with its targets, leading to changes in cellular processes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently under investigation. These properties will have a significant impact on the bioavailability of the compound, influencing its efficacy and safety profile .

Result of Action

The molecular and cellular effects of this compound’s action are still being studied. Preliminary research suggests that the compound may have potential therapeutic applications, but further studies are needed to confirm these findings and to understand the full range of its effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. Understanding these influences is crucial for optimizing the use of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps:

    Formation of the triazatricyclo framework: This can be achieved through a series of cyclization reactions involving appropriate precursors.

    Introduction of the trifluoromethylphenyl group: This step often involves a nucleophilic substitution reaction where a trifluoromethylphenyl halide reacts with an amine group on the triazatricyclo framework.

    Final acetamide formation: The final step involves the acylation of the amine group with an acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thia-triazatricyclo framework.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The trifluoromethylphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives of the trifluoromethylphenyl group.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic properties.

Biology and Medicine

    Drug Development: The compound’s framework is similar to structures found in various bioactive molecules, making it a potential lead compound for drug discovery.

    Biological Probes: It can be used as a probe to study biological processes involving sulfur and nitrogen atoms.

Industry

    Polymer Science: The compound can be incorporated into polymers to modify their properties.

    Agriculture: Potential use as a pesticide or herbicide due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

    2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)-N-phenylacetamide: Similar structure but lacks the trifluoromethyl group.

    2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)-N-[4-(trifluoromethyl)phenyl]acetamide: Similar structure with the trifluoromethyl group in a different position.

Uniqueness

The presence of the trifluoromethyl group in the meta position of the phenyl ring distinguishes this compound from its analogs. This modification can significantly alter its chemical reactivity and biological activity, making it a unique candidate for various applications.

Properties

IUPAC Name

2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F3N4O2S/c19-18(20,21)10-3-1-4-11(7-10)24-13(26)8-25-9-23-14-12-5-2-6-22-16(12)28-15(14)17(25)27/h1-7,9H,8H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSZDSIGDZZRLID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CN2C=NC3=C(C2=O)SC4=C3C=CC=N4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.